Pilosine

Description

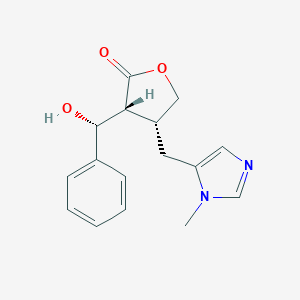

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOVBAVEJYPSLL-CFVMTHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@H]2COC(=O)[C@H]2[C@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318714 | |

| Record name | Pilosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-28-3 | |

| Record name | Pilosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-[3α(R*),4α]]-3-(α-hydroxybenzyl)-4-[(1-methylimidazol-5-yl)methyl]dihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2K491WN88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Pilosine in Pilocarpus microphyllus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of pilosine, an imidazole alkaloid found in Pilocarpus microphyllus. This document details the experimental protocols for extraction and purification, presents quantitative data on its occurrence, and illustrates its biosynthetic relationship with other alkaloids from the same plant species.

Introduction

Pilocarpus microphyllus, a plant native to Brazil, is a well-known source of imidazole alkaloids, most notably pilocarpine, which is used in the treatment of glaucoma and xerostomia.[1] Alongside pilocarpine, the plant produces a variety of other related alkaloids, including this compound. The discovery of this compound dates back to 1912 by Frank Lee Pyman, who isolated this new alkaloid from the mother liquors remaining after the separation of pilocarpine and isopilocarpine from Pilocarpus microphyllus leaves. This compound, while present in smaller quantities than pilocarpine, is a significant component of the plant's alkaloid profile and its study contributes to a deeper understanding of the biosynthesis and chemical diversity within the Pilocarpus genus.

Quantitative Data Presentation

The concentration of this compound in Pilocarpus microphyllus has been observed to vary depending on the developmental stage of the plant. The following tables summarize the available quantitative data for this compound and the related, more abundant alkaloid, pilocarpine.

Table 1: this compound Content in Pilocarpus microphyllus at Different Developmental Stages

| Plant Developmental Stage | This compound Content (µg/g Fresh Weight) |

| Juvenile | Not Detected |

| Mature (Vegetative Stage) | ~150 - 250 |

| Mature (Flowering Stage) | ~200 - 350 |

Data adapted from Abreu et al. (2011). Note: this compound is predominantly found in mature plants.

Table 2: Pilocarpine Content in Pilocarpus microphyllus at Different Developmental Stages

| Plant Developmental Stage | Pilocarpine Content (µg/g Fresh Weight) |

| Juvenile | ~600 - 800 |

| Mature (Vegetative Stage) | ~200 - 400 |

| Mature (Flowering Stage) | ~250 - 450 |

Data adapted from Abreu et al. (2011).

Experimental Protocols

The following protocols describe the extraction of total imidazole alkaloids from Pilocarpus microphyllus leaves and a general procedure for the separation of these alkaloids using column chromatography.

Extraction of Imidazole Alkaloids

This protocol is adapted from the method described by Avancini et al. for the extraction of imidazole alkaloids from Pilocarpus microphyllus leaves.[2]

Materials:

-

Dried and powdered leaves of Pilocarpus microphyllus

-

10% Sodium Hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

2% Sulfuric Acid (H₂SO₄)

-

Ammonium Hydroxide (NH₄OH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Moisten 100 g of powdered leaf material with 10% NaOH solution. Let it stand for 15 minutes.

-

Transfer the moistened plant material to a flask and add 500 mL of chloroform. Macerate for 24 hours at room temperature with occasional shaking.

-

Filter the chloroform extract. Repeat the extraction of the plant residue two more times with fresh chloroform.

-

Combine the chloroform extracts and transfer them to a separatory funnel.

-

Extract the combined chloroform phase twice with 2% H₂SO₄ (2 x 200 mL).

-

Pool the acidic aqueous extracts and adjust the pH to 12 with NH₄OH.

-

Extract the alkaline aqueous phase twice with chloroform (2 x 250 mL).

-

Combine the chloroform extracts, wash with distilled water until neutral pH is achieved, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification of this compound by Column Chromatography

Step 1: Ion-Exchange Chromatography (Initial Separation)

-

Stationary Phase: Strong cation exchange resin.

-

Mobile Phase (Elution): A gradient of increasing pH or ionic strength, for example, starting with an acidic buffer and gradually increasing the pH with an ammonium hydroxide solution.

-

Procedure:

-

Dissolve the crude alkaloid extract in a suitable acidic buffer.

-

Load the dissolved extract onto the pre-equilibrated ion-exchange column.

-

Wash the column with the starting buffer to remove neutral and anionic impurities.

-

Elute the bound alkaloids using a pH or salt gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

Step 2: Adsorption Chromatography (Fine Purification)

-

Stationary Phase: Alumina or silica gel.

-

Mobile Phase: A solvent system of increasing polarity, for example, a gradient of chloroform and methanol.

-

Procedure:

-

Pool the this compound-containing fractions from the ion-exchange chromatography and evaporate the solvent.

-

Dissolve the residue in a minimal amount of the starting mobile phase for the adsorption column.

-

Load the sample onto the pre-equilibrated alumina or silica gel column.

-

Elute the column with a gradient of increasing solvent polarity.

-

Collect fractions and analyze them by TLC or HPLC to isolate pure this compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Pilocarpus microphyllus.

Caption: Workflow for this compound Extraction and Purification.

Biosynthetic Relationship

The imidazole alkaloids in Pilocarpus microphyllus, including this compound and pilocarpine, are believed to be derived from the amino acid L-histidine, which provides the characteristic imidazole ring.[3][4][5][6] The following diagram illustrates this proposed biosynthetic relationship.

Caption: Proposed Biosynthetic Origin of this compound and Pilocarpine.

References

- 1. JPH09188628A - Pilocarpine separation and purification method - Google Patents [patents.google.com]

- 2. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the biosynthesis of pilocarpine in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkaloids Derived from Histidine: Imidazole (Pilocarpine, this compound) [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

Natural sources of Pilosine alkaloid

An In-depth Technical Guide to the Natural Sources of Pilosine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of the imidazole alkaloid this compound. It includes quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a summary of its proposed biosynthetic pathway.

Natural Sources of this compound

The sole natural source of this compound and its related imidazole alkaloids is the plant genus Pilocarpus, belonging to the family Rutaceae.[1] These plants, commonly known as jaborandi, are native to the Neotropics of South America, particularly Brazil.[2]

Several species within this genus have been identified as containing this compound, including:

-

Pilocarpus microphyllus (Maranham jaborandi): This species is the most significant commercial source of imidazole alkaloids and is known to produce high concentrations of this compound, particularly in its mature stage.[2][3][4]

-

Pilocarpus jaborandi (Pernambuco jaborandi)[1]

-

Pilocarpus pennatifolius (Paraguay jaborandi)

-

Pilocarpus racemosus (Guadeloupe jaborandi)[1]

-

Pilocarpus trachyllophus [5]

Research indicates that the accumulation of this compound is highly dependent on the developmental stage of the plant. This compound is produced almost exclusively in mature plants of Pilocarpus microphyllus, while juvenile plants contain high concentrations of the related alkaloid, pilocarpine, but negligible amounts of this compound.[3][4] Seasonal variations may also influence alkaloid content.[2]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly based on the plant's age and the specific part analyzed. A metabolomic study of Pilocarpus microphyllus provides the most detailed quantitative data, highlighting the stark difference between juvenile and mature plants.[3][6]

| Plant Source | Plant Part | Developmental Stage | This compound Concentration (µg/g FW) | Pilocarpine Concentration (µg/g FW) |

| Pilocarpus microphyllus | Leaves (Intermediate) | Juvenile | Not Detected | ~1750 |

| Pilocarpus microphyllus | Stem | Juvenile | Not Detected | ~500 |

| Pilocarpus microphyllus | Root | Juvenile | Not Detected | ~250 |

| Pilocarpus microphyllus | Leaves (Intermediate) | Mature (Vegetative) | ~1250 | ~1500 |

| Pilocarpus microphyllus | Leaves (Intermediate) | Mature (Flowering) | ~1750 | ~1250 |

| Data is estimated from Abreu et al., 2011, Planta Medica.[4][6] |

Experimental Protocols

The following sections detail established methodologies for the extraction, isolation, and quantification of this compound from Pilocarpus leaf material.

Alkaloid Extraction and Isolation

A standard method for extracting imidazole alkaloids from Pilocarpus leaves is a classic acid-base liquid-liquid extraction.[1][7] This procedure effectively separates the alkaloids from other plant metabolites.

Protocol:

-

Sample Preparation: Harvest and dry the leaf material. Grind the dried leaves into a fine powder.

-

Basification: Moisten 1 gram of the powdered leaf sample with a 10% Sodium Hydroxide (NaOH) solution. Let it stand for 15 minutes. This step converts the alkaloid salts present in the plant tissue into their free base form.

-

Initial Organic Extraction: Perform an exhaustive extraction of the basified plant material three times with chloroform (CHCl₃). Pool the organic extracts.

-

Acidic Wash: Re-extract the pooled chloroform phase twice with a 2% Sulfuric Acid (H₂SO₄) solution. The alkaloids will move from the organic phase to the acidic aqueous phase as their protonated salt forms.

-

Purification and Re-basification: Discard the chloroform phase. Adjust the pH of the pooled acidic extracts to pH 12 using concentrated Ammonium Hydroxide (NH₄OH). This converts the alkaloids back to their free base form.

-

Final Organic Extraction: Extract the alkaline aqueous solution twice with fresh chloroform to isolate the purified alkaloids.

-

Concentration: Dry the final pooled organic extract using a rotary or vacuum evaporator (e.g., Speed-Vac).

-

Reconstitution: Dissolve the dried extract in a known volume (e.g., 10 mL) of the initial mobile phase (e.g., 0.05 M ammonium acetate buffer, pH 4) for subsequent HPLC analysis.[7]

Quantification by HPLC-ESI-MS/MS

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound, Pilocarpine, and other related alkaloids.[7]

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent.[1]

-

Column: Supelcosil LC-18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent reversed-phase column.[6]

-

Mobile Phase:

-

Solvent A: 0.05 M ammonium acetate buffer with trifluoroacetic acid to adjust pH to 4.0.[7]

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A typical gradient starts with a high concentration of aqueous phase (e.g., 95% Solvent A) and gradually increases the organic phase (Solvent B) to elute compounds of increasing hydrophobicity. A 22-minute gradient can effectively separate over 13 related imidazole alkaloids.[7]

-

Detection (UV): For HPLC systems with a Diode Array Detector (DAD), detection can be performed at 212 nm, as imidazole alkaloids lack strong chromophores at higher wavelengths.[6]

-

Detection (MS/MS):

Visualized Workflows and Pathways

Experimental Workflow: From Plant to Analysis

The following diagram illustrates the logical flow from sample preparation to final quantification.

Proposed Biosynthetic Pathway

The complete biosynthetic pathway for imidazole alkaloids in Pilocarpus has not been fully elucidated.[8] However, studies suggest a pathway originating from the amino acids L-histidine (which provides the imidazole ring) and L-threonine.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic alterations in different developmental stages of Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the biosynthesis of pilocarpine in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pilosine Biosynthesis Pathway in Jaborandi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pilosine biosynthesis pathway in Pilocarpus species, commonly known as jaborandi. While the complete pathway is yet to be fully elucidated, this document synthesizes the available research to present a proposed biosynthetic route, quantitative data on alkaloid accumulation, and detailed experimental protocols used in its study. This guide is intended to serve as a valuable resource for researchers investigating imidazole alkaloid biosynthesis, natural product chemistry, and drug development.

Introduction to this compound and Jaborandi

Jaborandi (Pilocarpus spp.) is a genus of shrubs native to the tropical Americas, renowned for being the exclusive natural source of the imidazole alkaloid pilocarpine. Pilocarpine is a crucial pharmaceutical agent used in the treatment of glaucoma and xerostomia. Alongside pilocarpine, jaborandi plants produce a variety of other imidazole alkaloids, including this compound. While this compound currently has no pharmacological application, its biosynthesis is of significant interest as it appears to be a related or competitive pathway to that of pilocarpine.[1][2] Understanding the biosynthesis of this compound is therefore critical for efforts to optimize pilocarpine production through metabolic engineering.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of imidazole alkaloids in Pilocarpus is thought to originate from the amino acid L-histidine, which serves as the precursor to the imidazole ring.[3][4][5][6][7] A proposed biosynthetic pathway, based on feeding experiments and metabolic profiling, suggests a series of enzymatic reactions leading to pilocarpine and other related alkaloids, including this compound.[3][4][5]

The pathway is initiated by the deamination of L-histidine, potentially catalyzed by histidine ammonia-lyase (HAL) . The subsequent steps are not yet fully characterized but are thought to involve the condensation of the imidazole core with a four-carbon unit, for which threonine has been suggested as a possible precursor, potentially involving threonine ammonia-lyase (TAL) .[3][8] The pathway likely proceeds through a series of intermediates, leading to the formation of various imidazole alkaloids. This compound is structurally related to pilocarpine, differing in the substituent on the lactone ring.

Proposed pathway of imidazole alkaloid biosynthesis.

Developmental Regulation of this compound Biosynthesis

Research has shown a distinct pattern of imidazole alkaloid accumulation during the development of Pilocarpus microphyllus. Juvenile plants tend to accumulate higher levels of pilocarpine, while mature plants show a significant increase in the concentration of this compound.[1][2][9][10] This suggests that the enzymatic machinery responsible for this compound biosynthesis is upregulated in the later stages of plant development. This developmental regulation has important implications for both the commercial harvesting of pilocarpine and for future research aimed at elucidating the biosynthetic pathway.

Quantitative Data

The following table summarizes the quantitative data on pilocarpine and this compound levels at different developmental stages of Pilocarpus microphyllus, as reported in the literature.[2][10]

| Plant Developmental Stage | Plant Part | Pilocarpine (µg/g FW) | This compound (µg/g FW) |

| Juvenile | Youngest Leaves (VVY) | ~1500 | Not Detected |

| Juvenile | Very Young Leaves (VY) | ~2000 | Not Detected |

| Juvenile | Young Leaves (Apical - YA) | ~2500 | Not Detected |

| Juvenile | Young Leaves (Basal - YB) | ~2500 | Not Detected |

| Juvenile | Intermediate Leaves (Apical - IA) | ~2000 | Not Detected |

| Juvenile | Intermediate Leaves (Basal - IB) | ~1800 | Not Detected |

| Juvenile | Old Leaves (O) | ~1000 | Not Detected |

| Juvenile | Stem (S) | ~500 | Not Detected |

| Juvenile | Root (R) | Not Detected | Not Detected |

| Mature (Vegetative) | Intermediate Leaves (Basal - 1) | ~1200 | ~800 |

| Mature (Vegetative) | Intermediate Leaves (Middle - 2) | ~1500 | ~1000 |

| Mature (Vegetative) | Intermediate Leaves (Apical - 3) | ~1800 | ~1200 |

| Mature (Flowering) | Intermediate Leaves (Basal - 1) | ~1000 | ~1500 |

| Mature (Flowering) | Intermediate Leaves (Middle - 2) | ~1200 | ~1800 |

| Mature (Flowering) | Intermediate Leaves (Apical - 3) | ~1500 | ~2000 |

Experimental Protocols

Extraction of Imidazole Alkaloids from Pilocarpus microphyllus Leaves

This protocol is adapted from the method described by Avancini et al. and is suitable for the extraction of a broad range of imidazole alkaloids from plant material.[11]

Materials:

-

Pilocarpus microphyllus leaves

-

10% Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

2% Sulfuric acid (H₂SO₄) solution

-

Ammonium hydroxide (NH₄OH)

-

Mortar and pestle or blender

-

Separatory funnel

-

Filter paper

-

Rotary evaporator

Procedure:

-

Harvest and air-dry the Pilocarpus microphyllus leaves.

-

Grind the dried leaves to a fine powder.

-

Moisten the powdered leaf material with a 10% NaOH solution.

-

Allow the moistened powder to stand for 15 minutes.

-

Perform three successive extractions with CHCl₃, mixing thoroughly each time.

-

Pool the CHCl₃ extracts.

-

Re-extract the pooled organic phase twice with a 2% H₂SO₄ solution in a separatory funnel.

-

Collect and pool the acidic aqueous extracts.

-

Adjust the pH of the pooled acidic extracts to 12 with NH₄OH.

-

Extract the alkaline solution twice with CHCl₃.

-

Pool the final CHCl₃ extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

The resulting residue contains the crude alkaloid extract.

Workflow for imidazole alkaloid extraction.

Analysis of Imidazole Alkaloids by HPLC-ESI-MS/MS

This method allows for the separation, identification, and quantification of individual imidazole alkaloids in the crude extract.[11]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrospray Ionization (ESI) source

-

Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow (Desolvation): 600 L/h

-

Gas Flow (Cone): 50 L/h

-

MS Scan Range: m/z 100-500

-

MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy optimized for each target alkaloid.

Data Analysis:

-

Identification of alkaloids is based on their retention times and the fragmentation patterns of the parent ions in the MS/MS spectra, compared to authentic standards or literature data.

-

Quantification is typically performed using a calibration curve generated from serial dilutions of pure standards.

Future Directions

The complete elucidation of the this compound biosynthetic pathway remains a key objective for researchers. Future work will likely focus on:

-

Enzyme Discovery: The PiloSyn project and similar initiatives aim to identify the specific enzymes involved in the pathway using transcriptomics, proteomics, and metabolomics approaches.[12]

-

Intermediate Identification: The isolation and structural characterization of the putative intermediates in the pathway are crucial for its full elucidation.

-

Metabolic Engineering: A thorough understanding of the biosynthetic pathway will enable the genetic modification of Pilocarpus or the transfer of the pathway to a microbial host for the sustainable and high-yield production of pilocarpine.

Conclusion

While our understanding of the this compound biosynthetic pathway in jaborandi is still evolving, the current body of research provides a solid foundation for further investigation. The proposed pathway, the quantitative data on alkaloid accumulation, and the established experimental protocols detailed in this guide offer valuable tools for scientists working to unravel the complexities of imidazole alkaloid biosynthesis. Continued research in this area holds the promise of significant advancements in pharmaceutical production and plant metabolic engineering.

References

- 1. Metabolic alterations in different developmental stages of Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the biosynthesis of pilocarpine in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the Biosynthesis of Pilocarpine in Pilocarpus microphyllus | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidation of the biosynthesis pathway of the glaucoma drug pilocarpine in Pilocarpus plants | PiloSyn | Project | Fact Sheet | HORIZON | CORDIS | European Commission [cordis.europa.eu]

An In-Depth Technical Guide to the Physical and Chemical Properties of Pilosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilosine, a naturally occurring imidazole alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development. This document collates available data on its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines generalized experimental protocols for the determination of these properties and explores the current, albeit limited, understanding of its biological interactions, including a putative mechanism of action involving adrenergic and serotonergic pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key conceptual workflows are visualized using diagrammatic representations.

Chemical Identity and Structure

This compound is an imidazole alkaloid with the chemical formula C₁₆H₁₈N₂O₃.[1] Its structure features a lactone ring, an imidazole group, and a phenyl group, contributing to its unique chemical and biological properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-(1-methyl-1H-imidazol-5-ylmethyl)oxolan-2-one |

| CAS Number | 13640-28-3 |

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| InChI Key | DZOVBAVEJYPSLL-CFVMTHIKSA-N |

| SMILES | CN1C=NC=C1C[C@@H]2COC(=O)[C@H]2--INVALID-LINK--C3=CC=CC=C3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data are summarized below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 286.33 g/mol | [1] |

| Melting Point | 187-188 °C | |

| Solubility | Sparingly soluble in cold water and alcohol; soluble in hot water and hot alcohol. Very sparingly soluble in ether, chloroform, and benzene. | |

| Appearance | Prismatic crystals |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound. While comprehensive public spectral data with full assignments are limited, this section outlines the key techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of this compound. The expected chemical shifts are influenced by the aromatic ring, the imidazole moiety, and the lactone structure.

-

¹H NMR: Expected signals would include aromatic protons, protons of the imidazole ring, methine and methylene protons of the lactone ring and its substituents, and the methyl group on the imidazole ring.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon of the lactone, aromatic carbons, carbons of the imidazole ring, and aliphatic carbons of the lactone ring and its side chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. Electron Ionization (EI-MS) would likely lead to fragmentation at the bonds adjacent to the carbonyl group, the phenyl group, and the imidazole ring.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands would be expected for the following groups:

-

O-H stretching: From the hydroxyl group.

-

C=O stretching: From the lactone carbonyl group.

-

C-H stretching: From the aromatic and aliphatic parts of the molecule.

-

C=C and C=N stretching: From the aromatic and imidazole rings.

-

C-O stretching: From the lactone ether linkage.

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments cited in the characterization of this compound.

Isolation of this compound from Pilocarpus microphyllus

The following protocol is a generalized procedure for the extraction and isolation of this compound from its natural source.

Melting Point Determination

A standard capillary melting point apparatus can be used.

-

A small amount of the dried, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A fresh sample is then heated slowly (1-2 °C/min) through the approximate melting range.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

A qualitative or semi-quantitative solubility test can be performed.

-

A small, pre-weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL of water, ethanol, chloroform) is added.

-

The mixture is vortexed or agitated for a set period at a controlled temperature.

-

The sample is visually inspected for dissolution. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved this compound determined by a suitable analytical method like HPLC-UV.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the structural characterization of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not as well-characterized as that of its structural analog, Pilocarpine. However, preliminary evidence suggests a potential interaction with the cardiovascular system.

Vasoconstrictive Action

Some reports indicate that this compound may exert a vasoconstrictive effect. This action is hypothesized to be mediated through interactions with adrenergic and serotonin receptors on vascular smooth muscle cells.

Putative Signaling Pathway

The precise signaling cascade initiated by this compound remains to be fully elucidated. Based on the general mechanisms of vasoconstriction induced by adrenergic and serotonergic agonists, a putative signaling pathway can be proposed. Activation of Gq-coupled adrenergic (e.g., α₁) or serotonin (e.g., 5-HT₂) receptors on vascular smooth muscle cells would lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK), resulting in smooth muscle contraction and vasoconstriction.

Conclusion

This compound presents an interesting scaffold for further pharmacological investigation. This guide has summarized the currently available data on its physical and chemical properties and has provided generalized experimental frameworks for its characterization. Significant gaps in knowledge remain, particularly concerning its detailed spectral analysis and, most critically, the elucidation of its specific molecular targets and downstream signaling pathways. Further research is warranted to fully understand the therapeutic potential of this compound and to validate the putative mechanisms of action proposed herein. This will require detailed receptor binding assays, functional cellular assays, and in-depth spectroscopic studies to build a complete profile of this intriguing natural product.

References

Preliminary Insights into the Pilosine Mechanism of Action: A Hypothetical Framework for Researchers

For Immediate Release

This technical guide offers a preliminary exploration into the potential mechanism of action of pilosine, an alkaloid found in plants of the Pilocarpus genus. Intended for researchers, scientists, and drug development professionals, this document synthesizes the limited available information on this compound and extrapolates potential mechanisms based on the well-characterized pharmacology of the related alkaloid, pilocarpine, and general principles of vascular physiology. Due to a scarcity of direct experimental data on this compound, this guide presents a hypothetical framework to stimulate and inform future research.

Introduction to this compound

This compound is a crystalline alkaloid (C16H18N2O3) found in the leaves of Pilocarpus microphyllus. It is structurally related to pilocarpine, a well-known and clinically significant muscarinic acetylcholine receptor agonist. Preliminary and historical reports suggest that this compound exhibits a "very weak pilocarpine action," implying some level of interaction with muscarinic receptors. Additionally, there are suggestions that this compound may possess vasoconstrictive properties, potentially through interactions with adrenergic and serotonergic pathways. However, to date, there is a notable absence of comprehensive studies detailing its specific molecular targets, binding affinities, or the intracellular signaling cascades it may modulate.

Quantitative Data Summary (Hypothetical)

In the absence of published experimental data for this compound, the following table is presented as a template for future studies. It outlines the types of quantitative data that would be crucial for elucidating this compound's mechanism of action. For comparative purposes, representative data for pilocarpine's interaction with muscarinic receptors is included.

| Compound | Target Receptor | Assay Type | Measured Value (Hypothetical for this compound) | Reference Compound Value (Pilocarpine) |

| This compound | Muscarinic M3 Receptor | Radioligand Binding (Ki) | To be determined | ~1.61 µM[1] |

| This compound | Muscarinic M1 Receptor | Radioligand Binding (Ki) | To be determined | ~0.64 µM[1] |

| This compound | Alpha-1 Adrenergic Receptor | Radioligand Binding (Ki) | To be determined | N/A |

| This compound | Serotonin 5-HT2A Receptor | Radioligand Binding (Ki) | To be determined | N/A |

| This compound | Muscarinic M3 Receptor | Functional Assay (EC50) | To be determined | Varies by cell type and signaling pathway[2] |

| This compound | Aortic Ring Contraction | Functional Assay (EC50) | To be determined | N/A |

Proposed Experimental Protocols for a Preliminary Investigation of this compound's Mechanism of Action

The following are detailed, hypothetical protocols that could be employed to begin characterizing the pharmacological activity of this compound.

Receptor Binding Affinity Assays

Objective: To determine if this compound binds to muscarinic, adrenergic, and serotonergic receptors and to quantify its binding affinity.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the target receptors (e.g., CHO cells transfected with human muscarinic M1, M3, alpha-1 adrenergic, or 5-HT2A receptors).

-

Radioligand Binding Assay:

-

Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]-pirenzepine for M1, [³H]-4-DAMP for M3, [³H]-prazosin for alpha-1, [³H]-ketanserin for 5-HT2A).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

-

Ex Vivo Vascular Reactivity Assay

Objective: To assess the direct effect of this compound on vascular smooth muscle contraction or relaxation.

Methodology:

-

Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric Tension Recording: Connect the aortic rings to isometric force transducers to record changes in tension.

-

Experimental Protocol:

-

Allow the tissues to equilibrate under a resting tension.

-

Construct cumulative concentration-response curves to this compound by adding it in a stepwise manner to the organ baths.

-

To investigate the involvement of specific receptors, pre-incubate the tissues with selective antagonists (e.g., atropine for muscarinic receptors, phentolamine for alpha-adrenergic receptors, ketanserin for 5-HT2A receptors) before constructing the this compound concentration-response curve.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximum contraction induced by a reference agonist (e.g., phenylephrine or potassium chloride).

-

Calculate the EC50 (effective concentration to produce 50% of the maximal response) and the maximum effect (Emax) for this compound.

-

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the known signaling pathway for pilocarpine at muscarinic receptors and the hypothetical pathways through which this compound might exert vasoconstrictive effects.

Pilocarpine's Muscarinic Receptor Signaling Pathway

This diagram outlines the primary signaling cascade initiated by pilocarpine at Gq-coupled muscarinic receptors (e.g., M3), which is a potential, albeit weak, mechanism for this compound.

Caption: Pilocarpine's signaling at the M3 muscarinic receptor.

Hypothetical Adrenergic Vasoconstriction Pathway for this compound

This diagram illustrates the canonical alpha-1 adrenergic receptor signaling pathway, a potential mechanism for this compound-induced vasoconstriction.

Caption: Hypothetical alpha-1 adrenergic pathway for this compound.

Hypothetical Serotonergic Vasoconstriction Pathway for this compound

This diagram shows the 5-HT2A receptor signaling pathway, another potential mechanism for this compound-induced vasoconstriction[3].

References

- 1. The Muscarinic Agonist Pilocarpine modifies Cocaine- and Food- Reinforced Responding in Rats; Comparison with the Cholinesterase Inhibitor Tacrine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin and the vascular wall - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Pilosine extract

An in-depth analysis of the existing scientific literature reveals a focused but limited understanding of the biological activities of Pilosine, an imidazole alkaloid primarily isolated from plant species of the genus Pilocarpus.[1][2] Often studied in the context of its more pharmacologically prominent co-occurring alkaloid, pilocarpine, this compound itself has demonstrated a significantly less potent pharmacological profile.[3][4] This technical guide synthesizes the current knowledge on the biological activities of this compound, presenting available data, outlining relevant experimental methodologies, and visualizing key relationships and processes.

Overview of this compound

This compound (C16H18N2O3) is a crystalline alkaloid found in the leaves of jaborandi (Pilocarpus microphyllus).[5][6] It is structurally related to pilocarpine, another imidazole alkaloid from the same source that is widely used in medicine for its muscarinic agonist properties in treating glaucoma and xerostomia.[4][7] In contrast, this compound is often described as an alkaloid with no current pharmacological use, primarily due to its weak biological effects compared to pilocarpine.[4] It is important to distinguish the alkaloid this compound from "Pilosin," a dimethoxyflavone with a different chemical structure (C17H14O7).[8]

Reported Biological Activities

The primary biological activity reported for this compound is a weak cholinergic (muscarinic) effect, mimicking the action of pilocarpine but to a much lesser extent. There is a notable lack of extensive research into other potential activities such as anti-inflammatory, antimicrobial, or central nervous system effects, which are areas of active investigation for many other plant-derived alkaloids.

Cholinergic (Pilocarpine-like) Activity

Early studies established that this compound exhibits a very weak "pilocarpine action."[3] This includes mild inhibition of the cat's heart and stimulation of saliva secretion, though these effects are substantially weaker than those induced by pilocarpine.[3]

Anthelmintic Activity of Related Compounds

While not a direct activity of this compound, it is noteworthy that a related stereoisomer, epiisothis compound, has demonstrated anthelmintic activity against Schistosoma mansoni adult worms in in-vitro assays at low concentrations.[9] This suggests that the general structural backbone of this compound and its isomers may have potential as a scaffold for developing antiparasitic agents.

Quantitative Data

Quantitative data on the biological activity of this compound is exceptionally scarce in publicly available literature. Unlike pilocarpine, for which pharmacokinetic and pharmacodynamic parameters are well-documented, equivalent values such as IC50 or EC50 for this compound's effects on specific receptors or enzymes are not reported in the reviewed literature.

| Activity | Test System | Parameter | Value | Reference |

| Cholinergic (cardiac) | Cat heart | Inhibition | "very weak" | [3] |

| Cholinergic (salivary) | Animal model | Saliva secretion | "fair reaction" | [3] |

Table 1: Summary of Reported Biological Activities of this compound.

Experimental Protocols

Isolation and Extraction of this compound

This compound is typically isolated from the leaves of Pilocarpus species alongside other alkaloids. Protocol Outline:

-

Maceration: Dried and powdered leaf material is subjected to extraction with a solvent such as methanol or ethanol.[10]

-

Acid-Base Extraction: The crude extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-alkaloidal impurities.[11]

-

Basification and Extraction: The acidic aqueous layer is then made basic with a base like ammonium hydroxide, deprotonating the alkaloids and making them soluble in organic solvents.[11]

-

Solvent Extraction: The alkaloids are extracted from the aqueous basic solution using an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

Chromatographic Separation: The resulting mixture of alkaloids is separated into individual components using techniques like column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[10]

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. CCXXXVII.—this compound: a new alkaloid from Pilocarpus microphyllus - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. merriam-webster.com [merriam-webster.com]

- 6. This compound | C16H18N2O3 | CID 442869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pilosin | C17H14O7 | CID 12085264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biologically active alkaloids: Topics by Science.gov [science.gov]

- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pilosine CAS number and molecular weight

An In-Depth Technical Guide to Pilosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to this compound, an imidazole alkaloid of interest to the scientific community.

Core Properties of this compound

This compound is a naturally occurring alkaloid found in plants of the Pilocarpus genus. Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 13640-28-3 | |

| Molecular Weight | 286.33 g/mol | |

| Molecular Formula | C₁₆H₁₈N₂O₃ | |

| Appearance | Crystalline solid | [1] |

| Known Sources | Pilocarpus microphyllus (Jaborandi) | [1] |

Biological Activity and Signaling Pathway

This compound exhibits a weak biological activity similar to that of pilocarpine, acting as a muscarinic agonist.[2] While the specific signaling cascade for this compound has not been fully elucidated, its action is presumed to follow the canonical pathway for muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is coupled to Gq proteins.

Upon binding to the M3 receptor, this compound is hypothesized to initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses.

Experimental Protocols

Extraction of Imidazole Alkaloids from Pilocarpus microphyllus

This protocol is adapted from a general method for the extraction of imidazole alkaloids, including this compound, from the leaves of Pilocarpus microphyllus.[3]

Materials:

-

Dried and powdered leaves of Pilocarpus microphyllus

-

10% Sodium Hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

2% Sulfuric Acid (H₂SO₄)

-

Ammonium Hydroxide (NH₄OH)

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

Procedure:

-

Moisten 100 g of powdered leaf material with 10% NaOH solution. Let it stand for 15 minutes.

-

Transfer the moistened powder to a flask and add 500 mL of CHCl₃. Macerate for 24 hours with occasional shaking.

-

Filter the chloroform extract. Repeat the extraction of the plant material two more times with fresh CHCl₃.

-

Combine the chloroform extracts and transfer to a separatory funnel.

-

Perform a liquid-liquid extraction by adding 250 mL of 2% H₂SO₄. Shake vigorously and allow the layers to separate. Collect the upper acidic aqueous layer.

-

Repeat the acid extraction on the chloroform layer twice more with 150 mL portions of 2% H₂SO₄.

-

Combine the acidic aqueous extracts and adjust the pH to 12 with NH₄OH.

-

Extract the now basic aqueous solution three times with 200 mL portions of CHCl₃.

-

Combine the final chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator to yield the crude alkaloid extract containing this compound.

Analytical Method: HPLC-ESI-MS/MS

The following provides a summary of the conditions for the analysis of this compound in an extract, based on published methods.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrospray Ionization (ESI) source

-

Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.05 M ammonium acetate buffer adjusted to pH 4 with trifluoroacetic acid

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of alkaloids.

-

Flow Rate: As appropriate for the column dimensions.

-

Injection Volume: 10-20 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS Scan Mode: Full scan to identify parent ions.

-

MS/MS Scan Mode: Product ion scan of the parent ion of this compound (m/z 287) to confirm its identity through fragmentation patterns.

Experimental and Analytical Workflow

The overall workflow for the extraction, analysis, and characterization of this compound is depicted in the following diagram.

References

Spectral Data of Pilosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Pilosine, a naturally occurring imidazole alkaloid. The information presented herein is intended to support research, drug development, and quality control activities involving this compound. This document summarizes key spectroscopic data (NMR, IR, MS), details the experimental protocols used to obtain this data, and visualizes the proposed mechanism of action.

Spectroscopic Data

The following tables summarize the available quantitative spectral data for this compound.

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum of crystalline this compound exhibits characteristic absorption bands corresponding to its molecular structure. The data presented below is sourced from a comparative vibrational spectroscopy study.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl group) |

| ~3100-3000 | C-H stretching (aromatic and imidazole rings) |

| ~2900 | C-H stretching (aliphatic) |

| ~1770 | C=O stretching (lactone) |

| ~1600, ~1490, ~1450 | C=C stretching (aromatic ring) |

| ~1550 | C=N stretching (imidazole ring) |

| ~1250 | C-O stretching (lactone) |

| ~1070 | C-O stretching (hydroxyl group) |

| ~750, ~700 | C-H bending (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been used to characterize this compound. The protonated molecule [M+H]⁺ is observed, and its fragmentation provides structural information.

| Ion | m/z |

| [M+H]⁺ | 287.1 |

| Fragment 1 | 269.1 ([M+H - H₂O]⁺) |

| Fragment 2 | 95.1 |

Note: Due to the limited availability of public data, a comprehensive fragmentation table is not available at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the presented spectral data.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound was obtained from a crystalline sample.

-

Sample Preparation: this compound crystals were finely ground and mixed with potassium bromide (KBr) to form a pellet.

-

Instrumentation: A Fourier-transform infrared spectrometer was used for analysis.

-

Data Acquisition: The spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrometry data was acquired using an HPLC-ESI-MS/MS system.

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) was used for the separation of alkaloids from a plant extract.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode was employed to generate protonated molecules.

-

Mass Analysis: Tandem mass spectrometry (MS/MS) was performed to induce fragmentation of the parent ion and detect the resulting fragment ions.

Mechanism of Action

This compound is reported to exhibit a vasoconstrictive effect through its interaction with adrenergic and serotonin receptors. The following diagram illustrates this proposed mechanism of action.

Experimental Workflow

The general workflow for the isolation and spectral analysis of this compound from its natural source, Pilocarpus microphyllus, is depicted below.

An In-depth Technical Guide to the Solubility of Pilosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pilosine, a naturally occurring alkaloid. The document is intended to be a valuable resource for professionals in research and drug development, offering available data on its solubility in various solvents, a detailed experimental protocol for solubility determination, and a visualization of its role in a relevant biochemical pathway.

This compound: A Brief Introduction

This compound is an alkaloid that has been identified in plants of the Pilocarpus genus. Structurally related to pilocarpine, an important pharmaceutical agent, this compound's own biological activities and potential applications are areas of ongoing research. A thorough understanding of its solubility is fundamental for its extraction, purification, formulation, and for conducting pharmacological studies.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available information on the solubility of this compound in common laboratory solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Water | Very readily soluble[1] |

| Ethanol | Very readily soluble[1] |

| Chloroform | Very readily soluble[1] |

| Acetone | Very readily soluble[1] |

| Ethyl Acetate | Moderately soluble (cold), readily soluble (hot)[1] |

| Diethyl Ether | Sparingly soluble[1] |

Note: The terms "very readily soluble," "moderately soluble," and "sparingly soluble" are qualitative descriptors and indicate a relative degree of solubility. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Principle

An excess amount of the solid compound (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the dissolved solute in the filtered supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

3.2. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, chloroform, acetone, ethyl acetate, diethyl ether)

-

Glass vials or flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC with a suitable detector or a UV-Vis spectrophotometer)

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of the different solvents to be tested. The excess of solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent contamination of the sample with solid material.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Inject a known volume of the diluted solution into the HPLC system and determine the concentration of this compound by comparing the peak area to a standard calibration curve.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, measure the absorbance of the diluted filtrate at its wavelength of maximum absorbance (λmax). Calculate the concentration using a previously established calibration curve of known this compound concentrations.

-

-

Data Analysis: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

This compound in the Context of Imidazole Alkaloid Biosynthesis

While a specific signaling pathway for this compound is not well-documented, its structural relationship with pilocarpine places it within the broader context of imidazole alkaloid biosynthesis in Pilocarpus species. The following diagram illustrates a proposed biosynthetic pathway leading to pilocarpine, which includes this compound as a related compound. Understanding this pathway is crucial for researchers interested in the natural production and potential enzymatic synthesis of these alkaloids.

References

Methodological & Application

Application Notes and Protocols for Pilosine Extraction from Pilocarpus microphyllus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pilocarpus microphyllus, a plant species from the Rutaceae family commonly known as jaborandi, is the primary natural source of the imidazole alkaloid pilocarpine, which is widely used in the treatment of glaucoma and xerostomia.[1][2] In addition to pilocarpine, the leaves of this plant contain a variety of other related imidazole alkaloids, including pilosine.[1][3] While not currently used pharmacologically, this compound is of significant interest for phytochemical research, drug discovery, and for understanding the biosynthetic pathways within the plant.[4][5] this compound concentrations are notably higher in mature plants compared to juvenile ones.[4]

These application notes provide a detailed protocol for the extraction, separation, and quantification of this compound from the leaves of Pilocarpus microphyllus. The methodology is based on a classic acid-base liquid-liquid extraction technique, followed by analysis using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[1][2][6]

Materials and Reagents

Equipment

-

Grinder or mill

-

Orbital shaker

-

Separatory funnels (various sizes)

-

Glass funnels and cotton wool or filter paper

-

Rotary evaporator or speed-vac

-

pH meter or pH indicator strips

-

Analytical balance

-

Vortex mixer

-

HPLC system with ESI-MS/MS detector

-

Inertsil ODS-2 column (5 μm, 250 x 4.6 mm) or equivalent[1]

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Reagents and Solvents

-

Dried leaves of Pilocarpus microphyllus

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Chloroform (CHCl₃)

-

Sulfuric acid (H₂SO₄)

-

Ammonium acetate

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

This compound reference standard (if available for quantification)

Experimental Protocols

Plant Material Preparation

-

Harvest leaves from mature Pilocarpus microphyllus plants.

-

Dry the leaves in an oven at a controlled temperature (e.g., 40-50°C) or air-dry them in a well-ventilated area until brittle.

-

Grind the dried leaves into a fine powder using a grinder or mill.

-

Store the powdered material in an airtight, light-proof container to prevent degradation.

Alkaloid Extraction Protocol (Acid-Base Extraction)

This protocol is adapted from the method of Avancini et al.[1][6]

-

Weigh 5 g of dried, powdered P. microphyllus leaf material into a flask.[7]

-

Moisten the sample with a 10% sodium hydroxide solution or a 10% ammonium hydroxide solution to achieve a pH of approximately 12.[1][7] Allow the mixture to stand for 15 minutes. This step deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Add 50 mL of chloroform to the flask and stir the mixture on an orbital shaker for 30 minutes.[7]

-

Filter the mixture to separate the chloroform extract from the plant residue.

-

Repeat the extraction of the plant residue two more times with fresh chloroform to ensure complete recovery of the alkaloids.

-

Pool all the chloroform extracts into a large separatory funnel.

-

Perform an acidic wash by adding 50 mL of 2% sulfuric acid to the separatory funnel.[1] Shake vigorously for 2-3 minutes and then allow the layers to separate. The protonated alkaloids will move from the organic phase to the acidic aqueous phase.

-

Carefully drain the lower acidic aqueous layer into a clean beaker.

-

Repeat the acidic wash on the remaining chloroform phase with another portion of 2% sulfuric acid to maximize the transfer of alkaloids.

-

Pool the two acidic aqueous extracts. This solution is now enriched with alkaloids.

-

Adjust the pH of the pooled acidic extract to pH 12 using ammonium hydroxide.[1] This deprotonates the alkaloids again, making them amenable to back-extraction into an organic solvent.

-

Transfer the basic aqueous solution to a clean separatory funnel and add 50 mL of chloroform. Shake vigorously to extract the alkaloids back into the organic phase.

-

Allow the layers to separate and drain the lower chloroform layer. Repeat this back-extraction with a second portion of chloroform.

-

Pool the final chloroform extracts. This extract contains the purified total imidazole alkaloids, including this compound.

-

Evaporate the chloroform solvent using a rotary evaporator or speed-vac to obtain the dry alkaloid extract.[1]

-

For analysis, dissolve a known mass (e.g., 1 mg) of the dry extract in a known volume (e.g., 10 mL) of the initial HPLC mobile phase.[1]

Analytical Protocol (HPLC-ESI-MS/MS)

This method is for the separation and quantification of this compound and other imidazole alkaloids.[1][2]

-

Chromatographic Conditions:

-

Column: Inertsil ODS-2, 5 μm, 250 x 4.6 mm I.D.[1]

-

Mobile Phase A: 0.05 M ammonium acetate buffer, adjusted to pH 4 with trifluoroacetic acid.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution is recommended to achieve separation of multiple alkaloids, starting with a high proportion of Mobile Phase A (e.g., 95%) and gradually increasing the proportion of Mobile Phase B.[1]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 μL.[7]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Full scan mode (TIC) for exploratory analysis or Selected Ion Monitoring (SIM) for targeted quantification. This compound and its isomers correspond to an m/z of 287.[1]

-

MS/MS Analysis: Use tandem mass spectrometry to confirm the identity of this compound by comparing its fragmentation pattern with a reference standard or literature data.

-

Data Presentation

The following tables summarize quantitative data and conditions relevant to the extraction and analysis of this compound.

Table 1: Acid-Base Extraction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | 1-5 g of dried, powdered leaves | [1][7] |

| Basification Agent | 10% NaOH or 10% NH₄OH (to pH 12) | [1][7] |

| Primary Extraction Solvent | Chloroform (CHCl₃) | [1][7] |

| Acidification Agent | 2% or 5% Sulfuric Acid (H₂SO₄) | [1][7] |

| Final Basification Agent | Ammonium Hydroxide (NH₄OH) (to pH 12) | [1] |

| Back-Extraction Solvent | Chloroform (CHCl₃) |[1] |

Table 2: HPLC-ESI-MS/MS Analytical Conditions

| Parameter | Specification | Source |

|---|---|---|

| HPLC System | Waters Alliance 2695 or equivalent | [1] |

| Column | Inertsil ODS-2 (5 μm, 250 x 4.6 mm I.D.) | [1] |

| Mobile Phase A | 0.05 M Ammonium Acetate (pH 4 with TFA) | [1] |

| Mobile Phase B | Acetonitrile | [1] |

| Detection | ESI-MS/MS in positive ion mode | [1] |

| Target Ion (m/z) | 287 (for this compound and its isomers) |[1] |

Table 3: Relative Alkaloid Composition in Different P. microphyllus Samples

| Alkaloid | Leaf Extract (% of Total Alkaloids) | Industrial Paste Extract (% of Total Alkaloids) | Source |

|---|---|---|---|

| Pilocarpine | 24% | 12% | [1] |

| This compound | 22% | 14% | [1] |

Note: The industrial paste is a residue from pilocarpine extraction and is enriched in total alkaloids, even though the relative percentage of this compound is lower compared to the direct leaf extract.[1]

Mandatory Visualization

The following diagrams illustrate the workflow for this compound extraction and analysis.

Caption: Workflow for this compound extraction and analysis from P. microphyllus.

Caption: Logical flow of alkaloid solubility during acid-base extraction.

References

- 1. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. courses.minia.edu.eg [courses.minia.edu.eg]

- 4. Metabolic alterations in different developmental stages of Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the Biosynthesis of Pilocarpine in Pilocarpus microphyllus | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Seasonal change in main alkaloids of jaborandi (Pilocarpus microphyllus Stapf ex Wardleworth), an economically important species from the Brazilian flora - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis of (+)-Pilosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilosine, a natural alkaloid found in plants of the Pilocarpus genus, has garnered significant interest in the scientific community due to its pharmacological properties. As a diastereomer of the more extensively studied pilocarpine, which is used in the treatment of glaucoma and xerostomia, this compound presents a unique synthetic challenge. Its structure features a substituted γ-butyrolactone ring and an imidazole moiety, with specific stereochemistry being crucial for its biological activity. This document provides a detailed overview of the methodologies for the total synthesis of (+)-pilosine, focusing on a stereoselective approach. Additionally, for comparative purposes and to highlight modern synthetic strategies, the total synthesis of the related compound (+)-pilosinine is also discussed.

Synthetic Strategies Overview

The total synthesis of (+)-pilosine has been achieved through a stereoselective route that establishes the correct configuration at the three chiral centers. A key strategy involves the construction of the butyrolactone core with the desired stereochemistry, followed by the introduction of the imidazole side chain. A notable approach utilizes a Horner-Wadsworth-Emmons reaction to form a key intermediate, which is then elaborated to the final product.

In contrast, a more recent approach to the related alkaloid (+)-pilosinine employs a stereodivergent conjugate addition strategy. This method allows for the synthesis of different stereoisomers from a common precursor by altering the reaction conditions, showcasing advancements in asymmetric synthesis.

Total Synthesis of (+)-Pilosine: A Stereoselective Approach

A reported stereoselective synthesis of (+)-pilosine initiates from a chiral precursor to control the stereochemistry of the final product. The overall synthetic pathway is outlined below.

Synthetic Pathway for (+)-Pilosine

Caption: Synthetic scheme for (+)-Pilosine.

Key Experimental Protocols

1. Horner-Wadsworth-Emmons Reaction:

This reaction is a crucial step to form the carbon-carbon double bond with the correct E-geometry for the subsequent stereoselective reduction.

-

Protocol: To a solution of the phosphonate reagent in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base (e.g., n-butyllithium) is added dropwise. The resulting ylide is stirred for 30 minutes before the addition of the aldehyde precursor to the lactone. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Stereoselective Reduction:

The reduction of the α,β-unsaturated ester is performed using a chiral reducing agent to establish the desired stereocenter.

-

Protocol: The Horner-Wadsworth-Emmons product is dissolved in a suitable solvent (e.g., methanol) and cooled to a low temperature (e.g., -20 °C). A solution of a reducing agent, such as sodium borohydride, in the presence of a catalytic amount of a chiral ligand, is added slowly. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by HPLC or NMR analysis of the crude product before purification by column chromatography.

3. Imidazole Ring Formation:

The final key step involves the construction of the imidazole ring.

-